molecular formula C27H37NO3 B094636 Androsta-3,5-dien-17-beta-amine, mandelate CAS No. 19401-63-9

Androsta-3,5-dien-17-beta-amine, mandelate

Cat. No.: B094636
CAS No.: 19401-63-9
M. Wt: 423.6 g/mol
InChI Key: BZZMWNNQVCCGON-JZSNIJFVSA-N
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Description

Androsta-3,5-dien-17-beta-amine, mandelate is a chemical compound with the molecular formula C27H37NO3 and a molecular weight of 423.6 g/mol. It is a derivative of androsta-3,5-diene, a steroidal structure, and is often studied for its potential biological and chemical properties.

Preparation Methods

The synthesis of Androsta-3,5-dien-17-beta-amine, mandelate typically involves the reaction of androsta-3,5-diene with mandelic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Androsta-3,5-dien-17-beta-amine, mandelate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Androsta-3,5-dien-17-beta-amine, mandelate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other steroidal compounds.

    Biology: It is studied for its potential effects on biological systems, including its interaction with steroid receptors.

    Medicine: It is investigated for its potential therapeutic effects, including its use as an anabolic agent.

    Industry: It is used in the production of steroidal supplements and other related products.

Mechanism of Action

The mechanism of action of Androsta-3,5-dien-17-beta-amine, mandelate involves its interaction with steroid receptors in the body. It binds to these receptors and modulates their activity, leading to various biological effects. The molecular targets and pathways involved include the androgen receptor pathway, which plays a crucial role in the regulation of gene expression and cellular function .

Comparison with Similar Compounds

Androsta-3,5-dien-17-beta-amine, mandelate can be compared with other similar compounds, such as:

    17-hydroxyandrosta-3,5-diene: This compound has a similar steroidal structure and exhibits similar biological activities.

    Androsta-3,5-diene-7,17-dione: This compound is a potent inhibitor of aromatase and is used in the treatment of estrogen-related conditions. The uniqueness of this compound lies in its specific structure and the presence of the mandelate group, which may confer unique biological and chemical properties.

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-amine;2-hydroxy-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N.C8H8O3/c1-18-11-4-3-5-13(18)6-7-14-15-8-9-17(20)19(15,2)12-10-16(14)18;9-7(8(10)11)6-4-2-1-3-5-6/h3,5-6,14-17H,4,7-12,20H2,1-2H3;1-5,7,9H,(H,10,11)/t14-,15-,16-,17-,18-,19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZZMWNNQVCCGON-JZSNIJFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2N)CC=C4C3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2N)CC=C4[C@@]3(CCC=C4)C.C1=CC=C(C=C1)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941111
Record name Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19401-63-9
Record name Androsta-3,5-dien-17-beta-amine, mandelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019401639
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxy(phenyl)acetic acid--androsta-3,5-dien-17-amine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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